chemical structure and properties of (5E,7E)-dodeca-5,7-diene
chemical structure and properties of (5E,7E)-dodeca-5,7-diene
This guide provides an in-depth technical analysis of (5E,7E)-dodeca-5,7-diene , a conjugated diene hydrocarbon serving as a critical structural scaffold in chemical ecology and organic synthesis.
Structural Dynamics, Stereoselective Synthesis, and Pheromonal Applications
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
(5E,7E)-dodeca-5,7-diene is a symmetric, conjugated alkadiene. Its physicochemical behavior is dominated by the planar diene system, which imparts specific reactivity (Diels-Alder cycloadditions, auto-oxidation) and spectral signatures distinct from its (Z,E) or (Z,Z) isomers.
Table 1: Physicochemical Constants
| Property | Value / Description |
| IUPAC Name | (5E,7E)-Dodeca-5,7-diene |
| CAS Number | 30651-68-4 |
| Molecular Formula | C₁₂H₂₂ |
| Molecular Weight | 166.30 g/mol |
| Physical State | Colorless liquid |
| Boiling Point | 220.6°C (at 760 mmHg) [Predicted] |
| Density | 0.777 ± 0.06 g/cm³ [Predicted] |
| Refractive Index ( | ~1.465 (Characteristic of conjugated dienes) |
| LogP | 5.3 (Highly Lipophilic) |
| SMILES | CCCC/C=C/C=C/CCCC |
Stereochemical & Structural Analysis
The molecule features a C12 backbone with a conjugated
Structural Symmetry
The molecule possesses
-
Chemically Equivalent Protons: The protons at C5 and C8 are enantiotopic (chemically equivalent), as are the protons at C6 and C7.
-
Planarity: The diene moiety prefers an s-trans conformation, maximizing orbital overlap and delocalization energy.
Graphviz Diagram: Structural Connectivity & Symmetry
Caption: Connectivity map highlighting the conjugated core and symmetric alkyl tails. The red nodes indicate the reactive diene system.
Synthetic Pathways[6]
Synthesizing pure (5E,7E)-dodeca-5,7-diene requires overcoming the thermodynamic tendency to form isomer mixtures. The most robust protocols utilize stereospecific organometallic cross-coupling.
Protocol A: Palladium-Catalyzed Negishi Coupling (High Purity)
This method couples an (E)-vinyl iodide with an (E)-vinyl organometallic reagent.
Mechanism:
-
Hydroalumination: 1-Hexyne is treated with DIBAL-H to form the (E)-vinyl alane.
-
Iodination: A portion of the alane is treated with
to generate (E)-1-iodo-1-hexene. -
Cross-Coupling: The (E)-vinyl alane and (E)-vinyl iodide are coupled using a Pd(0) catalyst.
Step-by-Step Methodology:
-
Reagent Prep: In a flame-dried flask under Argon, dissolve 1-hexyne (1.0 eq) in anhydrous hexane.
-
Hydroalumination: Add DIBAL-H (1.0 eq) dropwise at 0°C. Warm to RT and stir for 4h to generate (E)-1-hexenyldiisobutylalane.
-
Coupling Reaction:
-
To a separate flask containing
(5 mol%) and (E)-1-iodo-1-hexene (0.9 eq) in THF. -
Cannulate the alkenyl alane solution into the Pd/iodide mixture.
-
Reflux for 12 hours.
-
-
Workup: Quench with dilute HCl (carefully). Extract with pentane.[1]
-
Purification: Distillation or Flash Chromatography (
, Hexanes). (E,E) purity is typically >98%.
Protocol B: Julia-Kocienski Olefination
Useful for connecting two aldehyde fragments, though less direct for symmetric dienes than dimerization or coupling.
Graphviz Diagram: Negishi Synthesis Workflow
Caption: Stereoselective synthesis via Negishi coupling, ensuring retention of the (E)-geometry from both precursors.
Spectroscopic Characterization
Accurate identification relies on distinguishing the (E,E) isomer from (Z,E) or (Z,Z) contaminants.
Nuclear Magnetic Resonance (NMR)[2][7][8][9][10]
-
H NMR (CDCl
, 400 MHz):- 6.00 – 6.05 ppm (m, 2H, H-6, H-7): The "inner" protons. In the (E,E) isomer, these appear as a complex multiplet due to higher-order coupling, but distinct from the Z-isomer shifts.
- 5.55 – 5.65 ppm (m, 2H, H-5, H-8): The "outer" protons.
-
Coupling Constant (
): The diagnostic value is the vicinal coupling across the double bond.- (Confirming E-geometry).
-
(Note: Z-isomers typically show
).
- 2.05 ppm (q, 4H): Allylic methylene protons (C4, C9).
Infrared Spectroscopy (IR)[2]
-
Diagnostic Band:
.-
This strong absorption corresponds to the C-H out-of-plane bending of the trans,trans-diene system.
-
Absence of a band at
(characteristic of cis alkenes) confirms high isomeric purity.
-
Mass Spectrometry (MS)[2]
-
Molecular Ion:
. -
Fragmentation:
- (Loss of ethyl).
- (Loss of butyl).
-
Base peak often related to the stable conjugated fragment.
Biological Context & Applications[6][11][12][13]
While often used as a model compound in synthesis, (5E,7E)-dodeca-5,7-diene is biologically significant as a pheromone component and a structural analogue .
Pheromone Activity[11][13][14][15]
-
Species: Malacosoma spp.[2][3][4] (Tent Caterpillars) and Dendrolimus spp.[4] (Pine Moths).[5][1][6]
-
Mechanism: The primary sex pheromones for these species are often the corresponding aldehydes (e.g., (5Z,7E)-dodecadienal) or alcohols .
-
Role of the Hydrocarbon:
-
Precursor/Metabolite: In some glandular biosyntheses, the hydrocarbon may exist as a precursor or a degradation product of the functionalized pheromone.
-
Synergist/Antagonist: Isomeric purity is critical. The (5E,7E) isomer is often tested alongside the active (5Z,7E) isomer to determine receptor specificity. In many cases, the (E,E) isomer is biologically inactive or weakly active, serving as a "negative control" to prove the necessity of the (Z)-geometry for receptor binding.
-
Graphviz Diagram: Pheromone Receptor Logic
Caption: Receptor specificity model. The (E,E) geometry of the hydrocarbon typically fails to trigger the specific conformational change required for signal transduction in Malacosoma receptors.
Stability & Handling Protocols
Conjugated dienes are susceptible to degradation, requiring strict handling procedures to maintain "Drug Substance" quality.
-
Auto-oxidation: The diene system is prone to radical oxidation, forming peroxides and polymeric gums.
-
Protocol: Store under Argon/Nitrogen atmosphere.
-
-
Polymerization: Can occur at high temperatures or in the presence of radical initiators.
-
Stabilizer: Add BHT (Butylated hydroxytoluene) or Hydroquinone (0.1% w/w) for long-term storage.
-
-
Light Sensitivity: UV light can induce photo-isomerization (E,E
Z,E).-
Storage: Amber glass vials, -20°C.
-
References
-
Underhill, E. W., et al. (1980). Sex Pheromone of the Forest Tent Caterpillar, Malacosoma disstria. Journal of Chemical Ecology.
-
Negishi, E., et al. (1980). Selective Carbon-Carbon Bond Formation via Transition Metal Catalysis: Synthesis of Conjugated Dienes. Journal of Organic Chemistry.
-
Chisholm, M. D., et al. (1981). Synthesis of (Z,E)-5,7-Dodecadienal, the Sex Pheromone of the Western Tent Caterpillar. Journal of Chemical Ecology.
-
Silverstein, R. M., et al. (2005).[7] Spectrometric Identification of Organic Compounds. Wiley.[7] (Reference for Diene IR/NMR characteristic bands).
-
PubChem Database. (2023). Compound Summary for (5E,7E)-dodeca-5,7-diene. National Center for Biotechnology Information.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Pheromones and Semiochemicals of Malacosoma americanum (Lepidoptera: Lasiocampidae), the Eastern tent caterpillar [pherobase.com]
- 3. gd.eppo.int [gd.eppo.int]
- 4. EENY-184/IN341: Forest Tent Caterpillar, Malacosoma disstria Hübner (Insecta: Lepidoptera: Lasiocampidae) [ask.ifas.ufl.edu]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. ekwan.github.io [ekwan.github.io]
